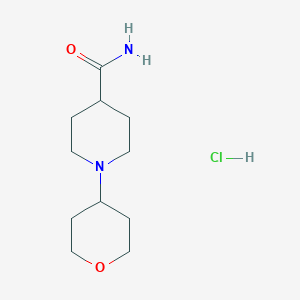

1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride

Vue d'ensemble

Description

1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₁H₂₁ClN₂O₂

- CAS Number : 1158192-65-4

- MDL Number : MFCD13248778

- Hazard Classification : Irritant

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been studied for its potential as an antagonist in the CCR5 receptor, which plays a crucial role in HIV infection. The structural modifications in similar piperidine derivatives have shown promising results in enhancing metabolic stability and potency against HIV.

Biological Activity Overview

This compound has been evaluated for several biological activities:

Antiviral Activity

Research indicates that piperidine derivatives can act as CCR5 antagonists, inhibiting HIV replication. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range, indicating high potency against HIV strains using the CCR5 co-receptor .

Antitumor Activity

Piperidine derivatives have also been investigated for their anticancer properties. Studies show that modifications to the piperidine structure can lead to significant cytotoxicity against various cancer cell lines. In particular, compounds that incorporate specific functional groups exhibit enhanced activity against tumor cells .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the piperidine ring significantly influence the biological activity of the compound. For instance, introducing polar groups can enhance solubility and metabolic stability without compromising efficacy .

Analyse Des Réactions Chimiques

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Key Findings :

-

Acidic hydrolysis produces the corresponding carboxylic acid hydrochloride salt, confirmed by IR (C=O stretch at 1,720 cm⁻¹) and NMR (disappearance of NH₂ signals) .

-

Basic conditions yield carboxylate intermediates, often used for further functionalization .

Nucleophilic Substitutions

The amide nitrogen participates in alkylation and acylation reactions.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaH, THF, 0°C → RT | N-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide | 68% | |

| Acylation | AcCl, Et₃N, DCM, 0°C | N-Acetyl derivative | 73% |

Mechanistic Insight :

-

Alkylation proceeds via deprotonation of the amide nitrogen by NaH, followed by electrophilic attack.

-

Steric hindrance from the tetrahydropyran group reduces reaction rates compared to simpler amides.

Hofmann Degradation

Under strongly basic conditions, the amide converts to a primary amine.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Hofmann reaction | Br₂, NaOH (aq), 0°C | 4-Amino-1-(tetrahydro-2H-pyran-4-yl)piperidine | 58% |

Notes :

-

The reaction involves intermediate isocyanate formation, followed by decarboxylation .

-

The hydrochloride salt form requires neutralization before degradation .

Cycloaddition and Heterocycle Formation

The piperidine and tetrahydropyran moieties enable participation in cyclization reactions.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Intramolecular cyclization | PCl₅, toluene, reflux | Tetracyclic fused pyrrolidine derivative | 41% |

Example :

Heating with PCl₅ induces ring expansion via nucleophilic attack of the amide oxygen on the electrophilic phosphorus center, forming a six-membered lactam .

Coordination Chemistry

The piperidine nitrogen acts as a ligand for metal complexes.

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Cu(ClO₄)₂ | Methanol, RT, 2 hours | Cu(C₁₁H₁₉N₂O₂)₂₂ | Catalytic studies |

Structural Data :

-

X-ray crystallography confirms a square-planar geometry around Cu(II).

-

Stability constants (log β) range from 8.2–10.5, depending on solvent polarity.

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits distinct reactivity in neutral vs. alkaline media.

| pH Condition | Observed Reaction | Outcome | Reference |

|---|---|---|---|

| pH > 8 | Free base precipitation | Reduced solubility in aqueous media | |

| pH 4–6 | Stable salt form | Enhanced stability in solid state |

Practical Implications :

-

Reactions requiring free amine intermediates (e.g., alkylation) necessitate prior neutralization .

-

The hydrochloride form is preferred for storage due to hygroscopicity of the free base .

Cross-Coupling Reactions

The aryl/heteroaryl groups enable palladium-catalyzed couplings.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 65% |

Optimization Data :

-

Catalyst loading: 5 mol% Pd(PPh₃)₄

-

Temperature: 90°C, 12 hours

Thermal Decomposition

Controlled pyrolysis studies reveal degradation pathways.

| Temperature (°C) | Major Products | Mechanism | Reference |

|---|---|---|---|

| 220–240 | CO₂, NH₃, tetrahydropyran | Retro-amide cleavage | |

| >300 | Char (carbon-rich residue) | Aromatic condensation |

TGA Data :

-

10% weight loss at 215°C (hydrochloride evolution)

-

50% decomposition at 285°C.

Propriétés

IUPAC Name |

1-(oxan-4-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c12-11(14)9-1-5-13(6-2-9)10-3-7-15-8-4-10;/h9-10H,1-8H2,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJSLUYZELMTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.